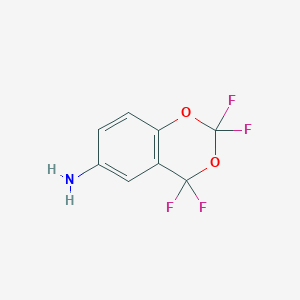

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENKESXKWBIZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380199 | |

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25854-59-5 | |

| Record name | 2,2,4,4-Tetrafluoro-2H,4H-1,3-benzodioxin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data for this specific compound, this guide presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous structures.

Introduction

This compound is a unique molecule that combines the structural features of a fluorinated benzodioxene ring system with a reactive primary amine. The presence of multiple fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The amino group serves as a versatile handle for further chemical modifications, making it an attractive building block in drug discovery and development.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned through a two-step sequence involving the nitration of a suitable precursor followed by the reduction of the nitro group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 2,2,4,4-Tetrafluoro-1,3-benzodioxene

The first step involves the electrophilic aromatic substitution of 2,2,4,4-Tetrafluoro-1,3-benzodioxene to introduce a nitro group onto the benzene ring. The benzodioxene moiety is an activating group, directing the incoming electrophile to the ortho and para positions. Steric hindrance from the fluorinated dioxane ring is expected to favor substitution at the para-position (position 6).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to form the nitrating mixture. Maintain the temperature below 10 °C.

-

Addition of Substrate: Dissolve 2,2,4,4-Tetrafluoro-1,3-benzodioxene in a suitable inert solvent (e.g., dichloromethane) and add it dropwise to the cold nitrating mixture.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene.

Step 2: Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene

The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene in ethanol.

-

Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O) to the solution.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture with stirring.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the completion of the reaction by TLC.

-

Work-up: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting this compound can be further purified by recrystallization or column chromatography.

Caption: General experimental workflow for the proposed synthesis.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected data based on the analysis of structurally similar compounds.

Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₅F₄NO₂ |

| Molecular Weight | 223.13 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol, Chloroform) |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | m | 2H | Aromatic H |

| ~ 6.6 - 6.7 | m | 1H | Aromatic H |

| ~ 3.7 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | C-NH₂ |

| ~ 135 - 140 | Quaternary Aromatic C |

| ~ 115 - 125 | Aromatic CH |

| ~ 110 - 115 | Aromatic CH |

| ~ 105 - 110 | Aromatic CH |

| Not available | CF₂ |

Note: The signals for the fluorinated carbons (CF₂) would exhibit complex splitting patterns due to C-F coupling and may be broad.[3]

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric)[4][5] |

| 3300 - 3400 | Medium | N-H stretch (symmetric)[4][5] |

| 1600 - 1650 | Strong | N-H bend (scissoring)[5] |

| 1500 - 1520 | Strong | Aromatic C=C stretch |

| 1250 - 1350 | Strong | C-N stretch (aromatic amine)[4] |

| 1000 - 1200 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 224.03 | [M+H]⁺ |

| 246.01 | [M+Na]⁺ |

Note: The fragmentation pattern in mass spectrometry would likely involve the loss of small neutral molecules from the parent ion.

Conclusion

This technical guide outlines a feasible synthetic route and predicted analytical data for this compound. The proposed synthesis is based on well-established organic reactions and should be readily adaptable in a standard laboratory setting. The provided characterization data serves as a reference for researchers aiming to synthesize and identify this compound. The unique structural features of this compound make it a promising candidate for further investigation in the fields of medicinal chemistry and materials science.

References

- 1. scispace.com [scispace.com]

- 2. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of "2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic compound with potential applications as an intermediate in the pharmaceutical and agrochemical industries. The presence of the tetrafluorobenzodioxene core and the amino functional group suggests its utility in the synthesis of more complex molecules with specific biological activities. This technical guide provides a summary of the available physicochemical properties of this compound, outlines general experimental protocols for the characterization of such compounds, and discusses its potential, though currently undocumented, role in medicinal chemistry.

Core Physicochemical Properties

While extensive experimental data for this compound is not publicly available, a summary of its computed and basic identifying properties is presented below. These properties are crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₄NO₂ | PubChem[1] |

| Molecular Weight | 223.12 g/mol | PubChem[1] |

| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | PubChem[1] |

| CAS Number | 25854-59-5 | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F | PubChem[1] |

| InChI | InChI=1S/C8H5F4NO2/c9-7(10)5-3-4(13)1-2-6(5)14-8(11,12)15-7/h1-3H,13H2 | PubChem[1] |

| InChIKey | ZENKESXKWBIZCV-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in publicly accessible scientific literature. However, based on general organic chemistry principles for the synthesis and characterization of fluorinated aromatic amines and benzodioxole derivatives, the following workflows can be proposed.

General Synthetic Approach

The synthesis of this compound would likely involve a multi-step process. A plausible, though hypothetical, synthetic workflow is outlined below.

References

An In-depth Technical Guide to 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene (CAS 25854-59-5)

Introduction

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications as a building block in pharmaceutical and agrochemical research and development. The incorporation of the tetrafluorobenzodioxene moiety can impart unique properties to target molecules, such as altered metabolic stability, lipophilicity, and binding affinities. This document provides a summary of the known properties and proposes general experimental methodologies for its synthesis and characterization.

Physicochemical Properties

Experimentally determined physical and spectral data for this compound are not available in published literature. The following table summarizes basic identifiers and computed properties.

| Property | Value | Source |

| CAS Number | 25854-59-5 | PubChem[1] |

| Molecular Formula | C₈H₅F₄NO₂ | PubChem[1] |

| Molecular Weight | 223.12 g/mol | PubChem[1] |

| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | PubChem[1] |

| Synonyms | 6-Amino-2,2,4,4-tetrafluoro-1,3-benzodioxene | Fluoropharm[2] |

| Computed XLogP3 | 2.2 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem |

| Computed Rotatable Bond Count | 0 | PubChem |

Proposed Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are not currently published. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations, likely involving the nitration of a suitable precursor followed by reduction.

Proposed Synthesis Workflow

A potential synthetic pathway is outlined below. This represents a logical, though unverified, approach.

References

Spectroscopic and Synthetic Overview of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications in pharmaceutical and materials science. Its unique electronic properties, derived from the tetrafluorinated dioxene ring and the amino substituent, make it an interesting building block for the synthesis of novel compounds. This document provides a summary of the available chemical data for this compound, while noting the current absence of detailed, publicly accessible spectroscopic data (NMR, IR, MS) and established experimental protocols in the scientific literature.

Chemical Identity and Properties

| Property | Value |

| Molecular Formula | C₈H₅F₄NO₂ |

| Molecular Weight | 223.12 g/mol |

| CAS Number | 25854-59-5 |

| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine |

| SMILES | C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F |

| InChI Key | ZENKESXKWBIZCV-UHFFFAOYSA-N |

Experimental Protocols: A General Approach

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not currently described in peer-reviewed journals. However, a plausible synthetic route can be inferred from general organic chemistry principles. The logical precursor would be the corresponding nitro compound, 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene, which could then be reduced to the target amine.

The following diagram outlines a logical, though not yet documented, workflow for the synthesis and characterization of this compound.

Caption: A proposed workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic Data (Hypothetical)

Without experimental data, we can only predict the expected features in the various spectra based on the molecule's structure.

-

¹H NMR: Signals would be expected in the aromatic region for the protons on the benzene ring, and a broad singlet for the -NH₂ protons. The chemical shifts would be influenced by the electron-withdrawing nature of the tetrafluorodioxene ring.

-

¹³C NMR: Resonances for the aromatic carbons and the carbons of the dioxene ring would be observed. The carbons attached to fluorine would show characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: A singlet would be expected for the four equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching (strong bands in the 1000-1300 cm⁻¹ region), and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 223.12. Fragmentation patterns would likely involve the loss of fluorine or parts of the dioxene ring.

Signaling Pathways and Logical Relationships

Given the lack of biological studies on this compound, there is no information on its involvement in any specific signaling pathways. As a fluorinated aniline derivative, it could potentially serve as a scaffold in medicinal chemistry for the development of kinase inhibitors or other targeted therapies, where the amine group provides a key interaction point and the fluorinated ring modifies properties like metabolic stability and binding affinity.

The logical relationship for its potential use in drug discovery is outlined below.

Caption: The logical progression from a chemical building block to a potential drug candidate in a drug discovery program.

This compound presents an intriguing scaffold for chemical synthesis and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed spectroscopic characterization and established experimental protocols. The information presented here is based on catalog data and predictive chemical principles. Further research is required to fully elucidate the spectroscopic properties and potential applications of this compound. Researchers interested in this molecule would likely need to perform its synthesis and characterization de novo.

An In-depth Technical Guide to the Solubility and Stability of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. While specific experimental data for this compound is limited in publicly available literature, this document outlines its expected physicochemical properties based on its chemical structure as a fluorinated aromatic amine. Furthermore, it details standardized experimental protocols for rigorously determining its solubility and stability profiles, essential for its application in research and drug development. This guide also includes templates for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. The benzodioxene scaffold is also a feature in various biologically active compounds. Understanding the solubility and stability of this particular molecule is a critical prerequisite for its advancement in any research or development pipeline.

This guide serves as a practical resource for scientists, providing a framework for the systematic evaluation of the compound's solubility in various solvent systems and its stability under different environmental conditions.

Physicochemical Properties

While experimental data is scarce, the following properties for this compound can be computed or inferred from its structure.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₄NO₂ | PubChem |

| Molecular Weight | 223.12 g/mol | PubChem |

| CAS Number | 25854-59-5 | PubChem |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP (calculated) | 2.2 | PubChem |

Expected Solubility and Stability Profile

Solubility

The solubility of an organic compound is dictated by the principle of "like dissolves like." Given the presence of both polar (amino group) and non-polar (fluorinated benzene ring) moieties, this compound is expected to exhibit moderate solubility in a range of organic solvents. Its solubility in aqueous media is likely to be low but may be enhanced at acidic pH due to the protonation of the basic amino group.

Stability

The presence of the tetrafluorobenzodioxene ring is expected to confer high chemical and thermal stability to the molecule. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the compound resistant to metabolic degradation, particularly by cytochrome P450 enzymes. The amino group, however, may be susceptible to oxidation or degradation under specific conditions. One commercial supplier suggests a shelf life of 1095 days, indicating good long-term stability under standard storage conditions.[1]

Experimental Protocols

The following sections detail standardized protocols for the experimental determination of the solubility and stability of this compound.

Solubility Determination

A tiered approach is recommended to determine the solubility profile of the compound.

This initial screen provides a rapid assessment of solubility in a range of common solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 1 mL of the test solvent.

-

Vortex the mixture for 1 minute.

-

Visually inspect for the presence of undissolved solid.

-

Classify as "soluble," "partially soluble," or "insoluble."

Test Solvents:

-

Water

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Methanol

-

Ethanol

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Ethyl Acetate

This method provides a precise measurement of solubility.

Protocol:

-

Prepare saturated solutions by adding an excess of the compound to each test solvent.

-

Equilibrate the solutions on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the solutions through a 0.45 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

Stability Assessment

A comprehensive stability study should evaluate the impact of temperature, pH, and light.

Protocol:

-

Store accurately weighed samples of the solid compound under various conditions as outlined in the ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples.

-

Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

-

Monitor for any changes in physical appearance.

Protocol:

-

Prepare solutions of the compound in relevant solvents (e.g., aqueous buffers of different pH, organic solvents used in formulations).

-

Store the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

At specified time points, analyze the solutions by HPLC to determine the remaining concentration of the parent compound and the formation of any degradants.

Protocol:

-

Expose solid and solution samples of the compound to a controlled light source as per ICH Q1B guidelines.

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the exposed and control samples by HPLC to assess the extent of degradation.

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: Illustrative Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (µg/mL) | Solubility (mM) |

| Water | [Example Data] | [Example Data] |

| PBS (pH 7.4) | [Example Data] | [Example Data] |

| 0.1 M HCl | [Example Data] | [Example Data] |

| 0.1 M NaOH | [Example Data] | [Example Data] |

| Methanol | [Example Data] | [Example Data] |

| DMSO | [Example Data] | [Example Data] |

Table 2: Illustrative Solid-State Stability of this compound at 40 °C/75% RH

| Time (Months) | Purity (%) | Total Degradants (%) | Appearance |

| 0 | [Example Data] | [Example Data] | [Example Data] |

| 1 | [Example Data] | [Example Data] | [Example Data] |

| 3 | [Example Data] | [Example Data] | [Example Data] |

| 6 | [Example Data] | [Example Data] | [Example Data] |

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

In-depth Technical Guide on the Reactivity of the Amino Group in 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Influence of Fluoroalkylation on Aromatic Amine Reactivity

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. The reactivity of its primary amino group is substantially modulated by the presence of the gem-difluoro groups within the fused dioxene ring. This powerful electron-withdrawing moiety significantly decreases the electron density of the aromatic system and, by extension, the nucleophilicity of the amino group.

This technical guide provides a detailed exploration of the reactivity of the amino group in this specific molecule. Due to the limited direct literature on this compound, this guide draws upon established chemical principles and analogous reactivity data from structurally similar anilines bearing potent electron-withdrawing groups, such as 4-(trifluoromethyl)aniline and 4-nitroaniline. The provided experimental protocols are therefore illustrative and may require optimization for the target molecule.

Fundamental Reactivity Profile

The primary amino group of this compound is expected to exhibit attenuated reactivity compared to aniline due to the strong inductive (-I) and mesomeric (-M) effects of the tetrafluorobenzodioxene substituent. This results in:

-

Reduced Basicity: The lone pair of electrons on the nitrogen is less available for protonation, rendering the molecule a weak base.

-

Diminished Nucleophilicity: The rate of reaction with electrophiles is significantly slower, often necessitating more forcing reaction conditions or the use of more potent electrophilic reagents.

Despite this deactivation, the amino group remains a key functional handle for a variety of synthetically useful transformations.

Key Chemical Transformations

This section details the principal reactions involving the amino group, providing generalized experimental protocols and quantitative data from analogous systems.

Acylation: Formation of Amide Bonds

The conversion of the amino group to an amide is a cornerstone of synthetic chemistry, often employed for the introduction of new functionalities or as a protecting group strategy. Given the reduced nucleophilicity of the target amine, acylation typically requires the use of highly reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

Caption: General workflow for the acylation of this compound.

Detailed Experimental Protocol (Analogous to Acylation of 4-(Trifluoromethyl)aniline):

-

To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add phenylacetyl chloride (1.2 eq) dropwise to the cooled solution.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired N-acylated product.[1]

Table 1: Quantitative Data for Acylation of Electron-Deficient Anilines

| Starting Material | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| o-Trifluoromethyl aniline | Phenylacetyl chloride | Triethylamine | Benzene | 52.6 | [1] |

| 4-Nitroaniline | Acetic anhydride | Acetic acid | Acetic acid | High | [2] |

| Anthranilic acid | Acetic anhydride | None | Acetic anhydride | Not specified | [3] |

Sulfonylation: Synthesis of Sulfonamides

The formation of a sulfonamide linkage is of paramount importance in medicinal chemistry. The reaction involves the treatment of the amine with a sulfonyl chloride in the presence of a base. For deactivated anilines, this transformation may require a catalyst or elevated temperatures.

Caption: Reaction pathway for the synthesis of sulfonamides.

Detailed Experimental Protocol (Analogous to Sulfonylation of Aniline with a Lewis Acid Catalyst):

-

To a solution of aniline (2.0 eq) in t-amyl alcohol (0.2 M) in a sealed vial, add the desired sulfonyl fluoride (1.0 eq).[4]

-

Add calcium triflimide (Ca(NTf₂)₂) (1.0 eq) as a Lewis acid catalyst.[4]

-

Seal the vial and heat the reaction mixture at 60 °C for 24 hours.[4]

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the pure sulfonamide.

Table 2: Quantitative Data for Sulfonylation of Anilines

| Starting Material | Sulfonylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

| Aniline | 4-Cyanobenzenesulfonyl fluoride | Ca(NTf₂)₂ | t-amyl alcohol | 85 | [4] |

| Aniline | Sulfonimidoyl fluorides | Ca(NTf₂)₂ | t-amyl alcohol | >95 (conversion) | [5][6] |

| 2-Methylaniline | Sodium phenylsulfinate | CuxOy@CS-400 | 1,4-Dioxane | 86 | [7] |

Diazotization and Sandmeyer Reactions

The conversion of the primary amino group to a diazonium salt opens up a vast array of synthetic possibilities via the Sandmeyer reaction, allowing for the introduction of halides, cyano, hydroxyl, and trifluoromethyl groups.[8] The diazotization of weakly basic anilines typically requires strong acidic conditions and low temperatures to ensure the stability of the diazonium intermediate.

Caption: Logical flow from diazotization to various Sandmeyer products.

Detailed Experimental Protocol (Analogous to Diazotization of 4-Nitroaniline and Sandmeyer Reaction):

Part A: Diazotization

-

In a flask, suspend 4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[9]

-

Cool the suspension to 0-5 °C in an ice bath with efficient stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature is maintained below 5 °C.[9]

-

Continue stirring for 20-30 minutes after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.

Part B: Sandmeyer Reaction (Example: Trifluoromethylation)

-

In a separate reaction vessel under a nitrogen atmosphere, dissolve copper(I) thiocyanate (10 mol%) and cesium carbonate (2.0 eq) in anhydrous acetonitrile.[10]

-

Add trimethylsilyl trifluoromethane (TMSCF₃) (1.5 eq) to the mixture.

-

Slowly add the freshly prepared, cold diazonium salt solution to the copper-containing mixture.

-

Stir the reaction at room temperature for 1-3 hours, allowing for the evolution of nitrogen gas.

-

Once the reaction is complete (monitored by TLC or GC-MS), quench by pouring into water.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution, and purify the crude product by column chromatography.

Table 3: Quantitative Data for Sandmeyer-Type Reactions of Electron-Deficient Anilines

| Starting Material | Diazotizing Agent | Sandmeyer Reagent | Product | Yield (%) | Reference |

| 4-Methoxyaniline | t-BuONO / HBF₄ | TMSCF₃ / CuSCN | 4-Trifluoromethylanisole | 81 | [10] |

| 4-Nitro-2-(trifluoromethyl)aniline | NaNO₂ / HCl | SO₂ / CuCl₂ in AcOH | 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride | 84 | [11] |

| 4-Methoxyaniline | t-BuONO | "Cu-CF₂H" species | 1-(Difluoromethyl)-4-methoxybenzene | 45 | [12] |

Summary and Outlook

The amino group of this compound, though electronically deactivated, is a versatile functional group that can undergo a range of synthetically important transformations. Acylation, sulfonylation, and diazotization/Sandmeyer reactions provide robust pathways for the elaboration of this core structure into more complex molecules with potential applications in drug discovery and materials science. The provided protocols, based on closely related analogs, offer a solid foundation for the development of specific synthetic routes. It is anticipated that further research into the reactivity of this compound will unveil novel applications and synthetic methodologies.

References

- 1. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide [benchchem.com]

- 2. fchpt.stuba.sk [fchpt.stuba.sk]

- 3. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. mdpi.com [mdpi.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Integration of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. This technical guide provides an in-depth overview of the fluorinated building block, 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene . While specific literature on this compound is limited, this document consolidates available data and presents plausible synthetic routes and potential applications based on established chemical principles. By providing detailed hypothetical experimental protocols and illustrating potential synthetic transformations, this guide serves as a valuable resource for researchers interested in leveraging this unique scaffold for the design and synthesis of novel therapeutic agents.

Introduction: The Fluorine Advantage in Medicinal Chemistry

Fluorine has emerged as a critical element in drug design, with a significant percentage of newly approved pharmaceuticals containing at least one fluorine atom. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated building blocks, such as this compound, offer a modular and efficient approach to introduce these desirable properties into complex molecules. The tetrafluorinated benzodioxene moiety, in particular, provides a rigid and lipophilic scaffold, while the amino group serves as a versatile handle for further chemical modifications.

Physicochemical and Spectroscopic Properties

| Property | Value | Source/Method |

| CAS Number | 25854-59-5 | Commercial Supplier |

| Molecular Formula | C₈H₅F₄NO₂ | Commercial Supplier |

| Molecular Weight | 223.12 g/mol | Commercial Supplier |

| Appearance | Off-white to light brown crystalline powder (Predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) (Predicted) | - |

| ¹H NMR (CDCl₃) | Data not available | - |

| ¹³C NMR (CDCl₃) | Data not available | - |

| ¹⁹F NMR (CDCl₃) | Data not available | - |

| IR (KBr, cm⁻¹) | Data not available | - |

| Mass Spectrum (EI) | Data not available | - |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned starting from a suitable benzodioxene precursor. The following two-step sequence, involving nitration followed by reduction, represents a standard and reliable approach in organic synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of a Benzodioxene Precursor (Hypothetical)

Objective: To synthesize 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene.

Materials:

-

Hypothetical starting material: 1,2,3,4-Tetrafluoro-5,6-(methylenedioxy)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Ice bath

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve the starting benzodioxene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 5 °C.

-

In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Protocol: Reduction of the Nitro Group

Objective: To synthesize this compound from its nitro precursor.

Materials:

-

2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Water

-

Sodium hydroxide (aqueous solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask containing a suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add the nitro compound (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring.

-

Add concentrated hydrochloric acid (0.5 eq) dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Neutralize the aqueous residue with a sodium hydroxide solution until a pH of 8-9 is reached.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude amine.

-

The product can be further purified by column chromatography or recrystallization.

Reactivity and Synthetic Utility

The primary reactive site of this compound is the amino group, which can participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.

Caption: Potential synthetic transformations of the amino group.

Amide Bond Formation: A Gateway to Bioactive Molecules

The amino group can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is a fundamental transformation in medicinal chemistry for linking molecular fragments.

Example Protocol: Amide Coupling with a Carboxylic Acid

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

-

This compound

-

A generic carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1M HCl (aqueous)

-

Saturated sodium bicarbonate (aqueous)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in a Drug Discovery Workflow

The unique combination of a tetrafluorinated benzodioxene core and a reactive amino group makes this building block a highly attractive starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Caption: Conceptual workflow for utilizing the building block in drug discovery.

The fluorinated scaffold can be used to explore new chemical space and to improve the properties of existing lead compounds. The amino group allows for the facile introduction of a wide range of substituents, enabling the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a promising, yet underexplored, fluorinated building block with significant potential in medicinal chemistry. While detailed experimental data is currently scarce, this technical guide provides a solid foundation for its synthesis and application by leveraging established chemical principles. The proposed synthetic routes are robust and scalable, and the versatile reactivity of the amino group opens up a multitude of possibilities for creating novel molecular architectures. As the demand for innovative drug candidates continues to grow, the strategic use of unique fluorinated building blocks like this will undoubtedly play a pivotal role in the future of drug discovery. Researchers are encouraged to further investigate the properties and reactivity of this compound to unlock its full potential.

The Pivotal Role of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in the Development of Novel Antibiotics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene, a fluorinated aromatic amine, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the tetrafluorinated dioxene ring, impart desirable physicochemical properties to target molecules, enhancing their metabolic stability and binding affinity. This technical guide explores the potential applications of this compound, with a primary focus on its recent and significant role in the synthesis of the novel antibiotic, Abaucin. Abaucin has demonstrated potent and specific activity against the critically threatening pathogen Acinetobacter baumannii. This document provides a comprehensive overview of the synthesis, mechanism of action, and biological activity of compounds derived from this key intermediate, offering valuable insights for researchers in the field of drug discovery and development.

Core Application: Synthesis of the Antibiotic Abaucin

A primary and high-impact application of this compound is its use as a key precursor in the synthesis of Abaucin (also known as RS-102895), a novel antibiotic with targeted activity against multidrug-resistant Acinetobacter baumannii.[1][2] The synthesis involves the construction of a spirocyclic benzoxazine scaffold, for which the aminobenzodioxene provides the core structure.

Experimental Protocols

Synthesis of the Spirocyclic Benzoxazine Intermediate

The initial step involves the reaction of this compound with a suitable dielectrophile to form the spirocyclic core. While the exact, publicly available, step-by-step protocol for the industrial synthesis of the Abaucin precursor is proprietary, a generalizable synthetic route based on established benzoxazine synthesis methodologies can be proposed. One common method involves the reaction of an aminophenol derivative with a ketone or aldehyde in the presence of a dehydrating agent. In this context, the amino group of this compound would react with a suitable piperidinone derivative.

General Reaction Scheme:

-

Step 1: Formation of the Benzoxazine Ring. A plausible route involves the condensation of this compound with a protected 4-piperidone derivative, followed by cyclization to form the spiro[benzoxazine-piperidine] core.

-

Step 2: N-Alkylation. The secondary amine of the piperidine ring is then alkylated with a suitable electrophile, such as 2-(4-(trifluoromethyl)phenyl)ethyl bromide, to introduce the side chain characteristic of Abaucin.

Quantitative Data Summary

The biological activity of Abaucin has been evaluated against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values, highlighting its potent and specific activity against A. baumannii.

| Compound | Organism | Strain | MIC (µg/mL) |

| Abaucin | Acinetobacter baumannii | ATCC 17978 | ~2 |

| Abaucin | Acinetobacter baumannii | (41 different strains) | 2 - 64 |

| Abaucin | Carbapenem-resistant Enterobacteriaceae | (24 strains) | >64 |

| Abaucin | Pseudomonas aeruginosa | (24 strains) | >64 |

| Abaucin | Staphylococcus aureus | (14 strains) | >64 |

Data sourced from studies on the discovery and characterization of Abaucin.[3][4]

Mechanism of Action: Inhibition of Lipoprotein Transport

Abaucin exhibits a novel mechanism of action by targeting lipoprotein transport in A. baumannii.[2][3][5][6] Specifically, it inhibits the function of the LolE protein, a crucial component of the Lol (lipoprotein outer membrane localization) pathway.[7] This pathway is essential for the transport of lipoproteins from the inner membrane to the outer membrane of Gram-negative bacteria. By disrupting this process, Abaucin compromises the integrity of the bacterial outer membrane, leading to cell death.[8]

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Abaucin.

Caption: Mechanism of action of Abaucin in A. baumannii.

Future Perspectives and Broader Applications

The successful development of Abaucin from a this compound starting material underscores the potential of this and similar fluorinated building blocks in medicinal chemistry. The introduction of the tetrafluorinated dioxene moiety can be a key strategy to enhance drug-like properties. While the current focus is on Abaucin, the reactivity of the amino group allows for a wide range of chemical modifications, opening avenues for the synthesis of diverse compound libraries targeting other diseases. Researchers are encouraged to explore the derivatization of this scaffold to develop novel therapeutics for various applications, including but not limited to oncology, virology, and inflammatory diseases. The unique electronic properties conferred by the fluorine atoms can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. ask-bioexpert.com [ask-bioexpert.com]

- 2. Abaucin - Wikipedia [en.wikipedia.org]

- 3. AI‐driven drug discovery: Exploring Abaucin as a promising treatment against multidrug‐resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel categorical narrow-spectrum antibiotic against A. baumannii | BioWorld [bioworld.com]

- 5. Deep learning-guided discovery of an antibiotic targeting Acinetobacter baumannii. | Broad Institute [broadinstitute.org]

- 6. Compound | AntibioticDB [antibioticdb.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibiotic identified by AI – MIT Jameel Clinic [jclinic.mit.edu]

The Pivotal Role of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene in Modern Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene, a fluorinated aniline derivative, has emerged as a critical intermediate in the synthesis of a new generation of high-potency agrochemicals. Its unique structural features, conferred by the tetrafluorinated benzodioxene ring, contribute significantly to the biological activity and selectivity of the final active ingredients. This technical guide provides an in-depth overview of the synthesis of this key intermediate, its incorporation into advanced insecticidal compounds, and the biochemical mode of action of these resulting agrochemicals. The information presented herein is intended to support researchers and professionals in the field of agrochemical development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this intermediate is fundamental for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 25854-59-5 | [1] |

| Molecular Formula | C₈H₅F₄NO₂ | [1] |

| Molecular Weight | 223.12 g/mol | [1] |

| IUPAC Name | 2,2,4,4-tetrafluoro-1,3-benzodioxin-6-amine | |

| Canonical SMILES | C1=CC2=C(C=C1N)C(OC(O2)(F)F)(F)F | |

| Appearance | Not specified (typically a solid) | |

| Solubility | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a commercially available fluorinated benzene derivative. The key steps involve the introduction of the dioxene ring, nitration, and subsequent reduction of the nitro group to the amine. While specific patented methodologies may vary, a general synthetic pathway is outlined below.

Experimental Protocol: A Generalized Synthesis Pathway

Step 1: Synthesis of 2,2,4,4-Tetrafluoro-1,3-benzodioxene

This step involves the reaction of a suitable catechol derivative with a fluorinating agent. The specifics of this reaction are often proprietary and can vary.

Step 2: Nitration of 2,2,4,4-Tetrafluoro-1,3-benzodioxene to yield 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene

-

Reagents: 2,2,4,4-Tetrafluoro-1,3-benzodioxene, fuming nitric acid, sulfuric acid.

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid, 2,2,4,4-Tetrafluoro-1,3-benzodioxene is added portion-wise, maintaining the temperature below 10°C with an ice bath.

-

Fuming nitric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 15°C.

-

After the addition is complete, the mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) to allow the reaction to go to completion.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude nitro product.

-

The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Step 3: Reduction of 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene to this compound

-

Reagents: 2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene, a reducing agent (e.g., iron powder in the presence of an acid like acetic acid or hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., ethanol, acetic acid).

-

Procedure (using Iron/Acetic Acid):

-

2,2,4,4-Tetrafluoro-6-nitro-1,3-benzodioxene is dissolved in a mixture of ethanol and acetic acid.

-

Iron powder is added to the solution in portions, and the mixture is heated to reflux with vigorous stirring.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

-

Caption: Generalized synthesis pathway for this compound.

Application as an Intermediate in Anthranilic Diamide Insecticides

This compound serves as a crucial building block for a class of potent insecticides known as anthranilic diamides. These insecticides are highly effective against a range of lepidopteran pests.

Synthesis of a Representative Anthranilic Diamide Insecticide

The synthesis of these complex molecules involves the coupling of this compound with a substituted anthranilic acid derivative, followed by further functionalization.

Experimental Protocol: General Synthesis of a Fluorinated Anthranilic Diamide

Step 1: Amide Bond Formation

-

Reagents: this compound, a substituted 2-aminobenzoic acid (anthranilic acid derivative), a coupling agent (e.g., EDC/HOBt, or conversion of the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride), and a suitable solvent (e.g., dichloromethane, DMF).

-

Procedure (using an acid chloride):

-

The substituted 2-aminobenzoic acid is converted to its corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent.

-

In a separate reaction vessel, this compound is dissolved in a suitable solvent along with a base (e.g., triethylamine, pyridine) to act as an acid scavenger.

-

The freshly prepared acid chloride solution is added dropwise to the solution of the amine at a controlled temperature (often 0°C to room temperature).

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted into an organic solvent.

-

The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude anthranilic diamide.

-

Purification is typically performed by column chromatography or recrystallization.

-

Caption: Formation of the core anthranilic diamide structure.

Mode of Action: Ryanodine Receptor Activation

The insecticidal efficacy of anthranilic diamides derived from this compound stems from their specific mode of action on the insect's muscular system. These compounds are potent activators of insect ryanodine receptors (RyRs).

Ryanodine receptors are intracellular calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and non-muscle cells. The binding of the anthranilic diamide insecticide to the insect RyR locks the channel in an open state. This leads to an uncontrolled release of stored calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.

The sustained high levels of intracellular Ca²⁺ result in continuous muscle contraction, leading to paralysis, cessation of feeding, and ultimately, the death of the insect. A key advantage of these insecticides is their high selectivity for insect RyRs over mammalian RyRs, which contributes to their favorable safety profile for non-target organisms.

Caption: Signaling pathway of anthranilic diamide insecticides.

Insecticidal Activity Data

The following table summarizes the insecticidal activity of representative novel fluorinated aniline anthranilic diamides against various lepidopteran pests. The data is presented as the median lethal concentration (LC₅₀), which is the concentration of the insecticide that is lethal to 50% of the test population.

| Compound | Target Pest | LC₅₀ (mg/L) |

| Novel Diamide A | Plutella xylostella (Diamondback Moth) | 0.015 |

| Novel Diamide B | Plutella xylostella (Diamondback Moth) | 0.028 |

| Novel Diamide C | Mythimna separata (Oriental Armyworm) | 0.089 |

| Novel Diamide D | Mythimna separata (Oriental Armyworm) | 0.125 |

| Chlorantraniliprole (Reference) | Plutella xylostella (Diamondback Moth) | 0.12 |

| Chlorantraniliprole (Reference) | Mythimna separata (Oriental Armyworm) | 0.25 |

Note: The specific structures of "Novel Diamide A-D" are detailed in the referenced primary literature and are derivatives synthesized using a fluorinated aniline moiety, conceptually similar to this compound.

Conclusion

This compound is a high-value intermediate that enables the synthesis of novel, highly effective anthranilic diamide insecticides. The incorporation of the tetrafluorobenzodioxene moiety is a key factor in achieving potent and selective activation of insect ryanodine receptors. The detailed synthetic protocols and mode of action understanding provided in this guide offer a solid foundation for further research and development in the field of innovative and sustainable crop protection solutions. The continued exploration of derivatives based on this fluorinated scaffold holds significant promise for addressing the ongoing challenges of pest management in agriculture.

References

An In-depth Technical Guide to the Safety and Handling of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on currently available public data, which is limited. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by a supplier. Always consult the specific SDS for the material you are handling and follow all institutional and regulatory safety protocols.

Introduction

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine that holds potential as a building block in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, potentially leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a summary of the known safety, handling, and property information for this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₅F₄NO₂ | PubChem |

| Molecular Weight | 223.13 g/mol | PubChem |

| CAS Number | 25854-59-5 | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | - |

| XLogP3 | 2.2 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

Safety and Hazard Information

Comprehensive toxicological data for this compound is not publicly available. However, information from chemical suppliers indicates that it should be handled with care.

GHS Hazard Classification (Potential)

While a specific GHS classification is not universally published, related fluorinated and amino-aromatic compounds often carry warnings for:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity: May cause respiratory irritation.

Hazard codes from some suppliers suggest "T" (Toxic), which implies significant health risks.

Handling and Personal Protective Equipment (PPE)

A standardized workflow for handling this compound should be established to minimize exposure.

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Storage

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols (General Guidance)

Specific, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in peer-reviewed literature. Researchers should develop their own protocols based on established methods for similar fluorinated anilines.

A logical workflow for a research project involving this compound is outlined below.

Biological Activity and Signaling Pathways

There is currently no publicly available research detailing the specific biological activities or the mechanism of action for this compound. The presence of the fluorinated benzodioxene moiety suggests potential for interaction with various biological targets, a hypothesis that requires experimental validation.

Given its structural features, it could be investigated for roles in areas where similar fluorinated aromatics have shown promise, such as:

-

Enzyme inhibition

-

Receptor modulation

-

As a scaffold in the development of new therapeutic agents

Any investigation into its biological effects should be preceded by comprehensive in vitro toxicological assessments.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. However, the scarcity of publicly available data necessitates a cautious and rigorous approach to its handling and use. All work with this compound should be conducted under the assumption that it is toxic, and appropriate safety measures must be implemented. Further research is required to fully characterize its physical, chemical, and biological properties.

Methodological & Application

Synthesis of Bio-functional Derivatives from 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene. This fluorinated benzodioxene is a key building block in medicinal chemistry, valued for the unique physicochemical properties conferred by its tetrafluorinated moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] The protocols outlined below focus on the derivatization of the primary amino group to form amides and sulfonamides, common functional groups in pharmacologically active compounds. These methods are adaptable for the generation of compound libraries for screening and lead optimization in drug discovery programs.

Application Notes

This compound serves as a versatile scaffold for the development of a wide range of therapeutic agents. The presence of the fluorine atoms can significantly influence the electronic properties and conformational preferences of the molecule, making it an attractive starting material for targeting various biological pathways.

-

Pharmaceutical Intermediates: This compound is a crucial intermediate in the synthesis of complex fluorinated drug molecules.[1][2] Its derivatives have potential applications as enzyme inhibitors, receptor antagonists, and modulators of protein-protein interactions. The benzodioxene core is a recognized pharmacophore in numerous bioactive compounds.

-

Agrochemical Development: The principles of derivatization can also be applied to the synthesis of novel herbicides and pesticides, where the enhanced stability of fluorinated compounds can lead to increased efficacy and longevity in the field.[1]

-

Materials Science: The unique properties of these fluorinated derivatives also lend themselves to applications in materials science, such as in the development of specialty polymers and electronic materials.[1]

A general workflow for the synthesis and purification of derivatives from this compound is depicted below.

Caption: General workflow for the synthesis and purification of derivatives.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of amide and sulfonamide derivatives. Researchers should optimize these conditions based on the specific reactivity of the chosen reagents.

Synthesis of Amide Derivatives via Acylation with Acyl Chlorides

This protocol describes the reaction of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Materials:

-

This compound

-

Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation:

| Entry | Acyl Chloride | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzoyl Chloride | TEA (1.2) | DCM | 4 | 85-95 | >98 |

| 2 | Acetyl Chloride | TEA (1.2) | DCM | 2 | 90-98 | >99 |

| 3 | Cyclopropanecarbonyl chloride | DIPEA (1.2) | THF | 6 | 80-90 | >97 |

Note: The data in this table represents typical expected outcomes for acylation reactions and should be used as a reference. Actual results may vary.

Synthesis of Amide Derivatives via Amide Coupling with Carboxylic Acids

This protocol utilizes a peptide coupling reagent for the formation of an amide bond between this compound and a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of choice

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-

Stir the solution at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Caption: Logical relationship in EDC/HOBt mediated amide coupling.

Synthesis of Sulfonamide Derivatives

This protocol details the synthesis of sulfonamides by reacting this compound with a sulfonyl chloride. The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2][3][4]

Materials:

-

This compound

-

Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

-

Pyridine or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add pyridine (2.0 eq) or TEA (1.5 eq) and cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude sulfonamide by recrystallization or flash column chromatography.

Data Presentation:

| Entry | Sulfonyl Chloride | Base (eq) | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | p-Toluenesulfonyl chloride | Pyridine (2.0) | DCM | 12 | 80-90 | >98 |

| 2 | Methanesulfonyl chloride | TEA (1.5) | DCM | 6 | 85-95 | >99 |

| 3 | Dansyl chloride | Pyridine (2.0) | DCM | 10 | 75-85 | >97 |

Note: The data in this table represents typical expected outcomes for sulfonamide synthesis and should be used as a reference. Actual results may vary.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Acyl chlorides, sulfonyl chlorides, and coupling reagents are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

-

Organic solvents are flammable. Avoid open flames and sources of ignition.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Acylation of 2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4,4-Tetrafluoro-6-amino-1,3-benzodioxene is a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing tetrafluorobenzodioxene ring system significantly influences the reactivity of the amino group, making it less nucleophilic than in non-fluorinated anilines. Acylation of this primary amine is a crucial step in the synthesis of a variety of derivatives, such as amides, which are prevalent motifs in pharmacologically active compounds. These application notes provide detailed protocols for the acylation of this compound, offering guidance on reaction conditions, purification, and characterization of the resulting N-acylated products. The protocols provided are based on general methods for the acylation of electron-deficient anilines and may require optimization for this specific substrate.

Data Presentation

Due to the limited availability of specific quantitative data for the acylation of this compound in the public domain, the following table summarizes representative conditions for the acylation of anilines, with a focus on methods suitable for electron-deficient substrates. These conditions can serve as a starting point for reaction optimization.

Table 1: Representative Acylation Conditions for Anilines

| Acylating Agent | Coupling Reagent/Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Acetic Anhydride | Sodium Acetate | - | Water/Ethanol | 0 - 25 | 0.5 - 2 | 70-95 |

| Acetyl Chloride | Pyridine or Triethylamine | Pyridine or Triethylamine | Dichloromethane or THF | 0 - 25 | 1 - 4 | 75-98 |

| Carboxylic Acid | EDCI / DMAP | - | Dichloromethane | 25 | 12 | 60-90 |

| Carboxylic Acid | TBTU / DIPEA | DIPEA | Methanol/THF | 0 - 25 | 4 | 70-98 |

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMAP = 4-Dimethylaminopyridine, TBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, DIPEA = N,N-Diisopropylethylamine.

Experimental Protocols

The following are detailed protocols for the acylation of this compound using common acylating agents.

Protocol 1: Acetylation using Acetic Anhydride

This protocol describes the N-acetylation of this compound to form N-(2,2,4,4-Tetrafluoro-1,3-benzodioxen-6-yl)acetamide.

Materials:

-

This compound

-

Acetic anhydride

-

Sodium acetate

-

Deionized water

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in deionized water.

-

Add concentrated hydrochloric acid (approx. 0.9 eq) dropwise with stirring to form the hydrochloride salt of the amine, which may improve solubility.

-

In a separate beaker, prepare a solution of sodium acetate (1.1 eq) in a minimum amount of deionized water.

-

To the stirred amine hydrochloride solution, add acetic anhydride (1.2 eq).

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction mixture.

-

A precipitate of the acetylated product should form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Cool the mixture in an ice bath to ensure complete precipitation.

-